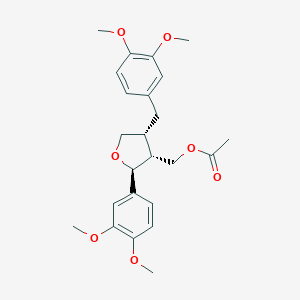

9-O-Acetyl-4,4'-di-O-methyllariciresinol

Descripción general

Descripción

9-O-Acetyl-4,4'-di-O-methyllariciresinol (9-O-Ac-DML) is a natural phenolic compound found in several plant species, including the Chinese herb Dendrobium officinale. It is a major component of the traditional Chinese medicine Dendrobium, which has been used for centuries to treat a variety of conditions, including diabetes, cancer, and inflammation. 9-O-Ac-DML has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-diabetic, and anti-cancer effects. In

Aplicaciones Científicas De Investigación

Biological Phenomena and Microbe-Host Interactions

9-O-Acetylation, a modification on sialic acids, significantly influences various biological phenomena including microbe-host interactions, immune responses, and tumor immunology. This modification has remained largely understudied due to its instability. However, the substitution of the oxygen atom in the ester with a nitrogen atom, resulting in a more stable 9-N-acetyl group, opens up new research opportunities in these areas (Khedri et al., 2017).

Chemical Biology Solutions

The instability of 9-O-acetyl sialoglycoconjugates presents significant challenges in studying them. A chemical biology solution involving the use of sialic acids with a stable 9-N-acetyl group, synthesized through an efficient one-pot multienzyme method, offers a way to study these conjugates with improved stability, enabling new research opportunities in related fields (Khedri et al., 2017).

Influence on Protein Recognition

O-Acetylation is a widespread modification in carbohydrates, particularly in sialic acids. This modification and its reversible migration within the sialic acid side chain can significantly influence protein recognition. Research has shown that compounds with a stable 9-N-acetylated sialic acid analog are resistant to viral esterases, which may have implications for host-microbe interactions and the development of synthetic N-acetyl mimics for therapeutic purposes (Ji et al., 2021).

Conformational Analysis and Biomedical Applications

The conformational analysis of molecules containing 9-O-acetyl sialic acids and their mimics can provide insights into the structural similarities between sialosides containing 9-N-acetylated and 9-O-acetylated Neu5Ac. This understanding supports the use of 9-N-acetylated Neu5Ac as a stable mimic to study the biochemical role of 9-O-acetylated Neu5Ac, which could be crucial in understanding and developing treatments for conditions related to these molecules (Li et al., 2020).

Propiedades

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-15(25)30-14-19-18(10-16-6-8-20(26-2)22(11-16)28-4)13-31-24(19)17-7-9-21(27-3)23(12-17)29-5/h6-9,11-12,18-19,24H,10,13-14H2,1-5H3/t18-,19-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRSWOCXJSZIK-AXHZCLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

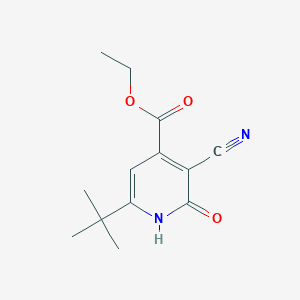

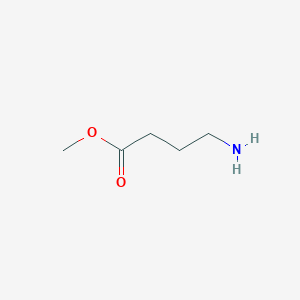

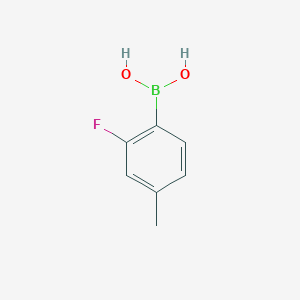

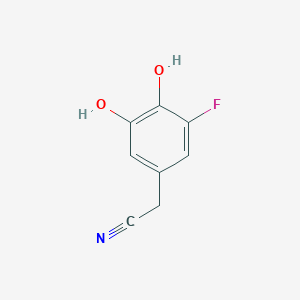

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)